molecular formula C7H5FN2O4 B15052813 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

Cat. No.: B15052813
M. Wt: 200.12 g/mol
InChI Key: MTGQXGCGAKLDQT-UHFFFAOYSA-N
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Description

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid: is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid typically involves the fluorination of a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties.

Biology: In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help elucidate mechanisms of action and resistance in various biological systems.

Medicine: In medicinal chemistry, fluorinated pyrimidines are explored for their potential as antiviral and anticancer agents. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of the compound, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism. This interference can lead to the inhibition of DNA and RNA synthesis, resulting in cytotoxicity and cell death. The compound targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase, and disrupts the normal cellular processes.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also incorporates into nucleic acids and inhibits thymidylate synthase.

    6-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties but different biological activities.

    5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment, similar in structure and function to 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

5-fluoro-6-methoxycarbonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5FN2O4/c1-14-7(13)5-3(8)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)

InChI Key

MTGQXGCGAKLDQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1F)C(=O)O

Origin of Product

United States

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